molecular formula C10H12Cl3NO2 B13244808 Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

Cat. No.: B13244808
M. Wt: 284.6 g/mol
InChI Key: IXGCQMRPAAXSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12Cl3NO2 It is a derivative of propanoate and is characterized by the presence of amino and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorophenyl oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(3,5-dibromophenyl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is unique due to the presence of dichlorophenyl groups, which impart distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and understanding complex biochemical interactions .

Biological Activity

Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride, also known as methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

PropertyValue
Molecular Formula C10H12Cl2N·HCl
Molecular Weight 250.07 g/mol
IUPAC Name Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride
CAS Number 10035778-2

The biological activity of this compound is primarily attributed to its structural components:

  • Amino Group : This group can form hydrogen bonds with various biological macromolecules, facilitating interactions with proteins and enzymes.
  • Dichlorophenyl Group : The hydrophobic nature of this group allows it to engage in significant interactions with lipid environments, influencing membrane-associated proteins and receptors.

These interactions can lead to modulation of enzyme activities and receptor functions, impacting various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
  • Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties. It has been noted for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has shown activity against certain cancer cell lines comparable to established chemotherapeutic agents .

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests significant potential for development as an antimicrobial agent .
  • Anticancer Research : In vitro studies on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potency similar to doxorubicin .

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with readily available precursors such as dichlorobenzene derivatives.
  • Reagents : Common reagents include amines and coupling agents to facilitate the formation of the amino acid structure.

The synthetic route is optimized for yield and purity, often employing techniques such as refluxing under inert atmospheres and purification via crystallization or chromatography .

Properties

IUPAC Name

methyl 3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6;/h2-4,9H,5,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGCQMRPAAXSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.